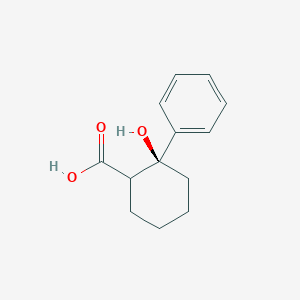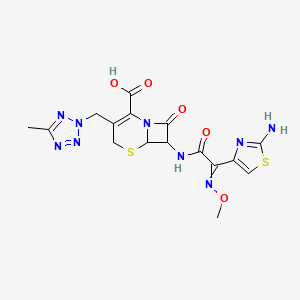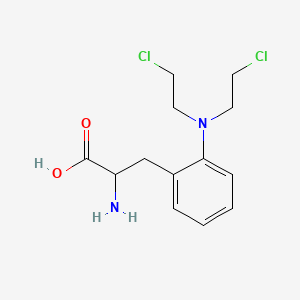![molecular formula C12H19NO B10784545 Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- CAS No. 17140-70-4](/img/structure/B10784545.png)
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a stereoisomer of ethylephedrine and is characterized by its specific chiral centers, making it an important molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- typically involves the reaction of benzaldehyde with a suitable amine, followed by reduction. One common method includes the use of ethylmethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
作用機序
The mechanism of action of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- involves its interaction with specific molecular targets and pathways. It is known to interact with adrenergic receptors, leading to the activation of signaling pathways that result in various physiological effects. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these receptors .
類似化合物との比較
Similar Compounds
Ephedrine: A structurally similar compound with similar pharmacological effects.
Pseudoephedrine: Another stereoisomer with decongestant properties.
Ethylephedrine: A close analog with similar chemical and biological properties
Uniqueness
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its stereoisomers. This uniqueness makes it valuable in both research and therapeutic applications .
特性
| A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. | |
CAS番号 |
17140-70-4 |
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
InChIキー |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
異性体SMILES |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
正規SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
melting_point |
108-110 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


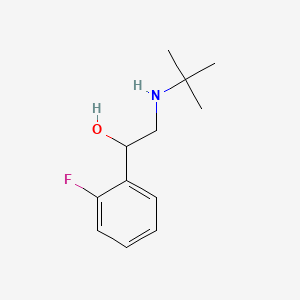

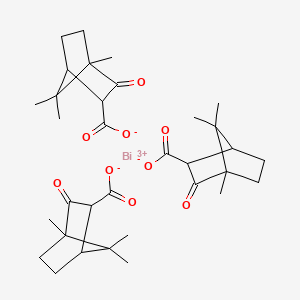
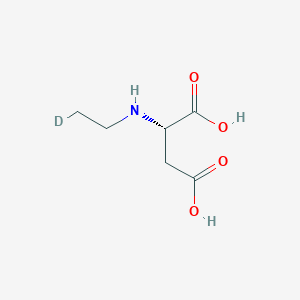
![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)
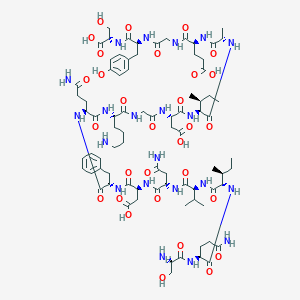

![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)
